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Compound of Interest

Compound Name: Di-p-tolyl sulphide

Cat. No.: B1580934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and

conformational properties of di-p-tolyl sulphide (C₁₄H₁₄S), an organosulfur compound

belonging to the diaryl sulphide class.[1] This document summarizes key structural parameters

derived from experimental studies, outlines the methodologies used for their determination, and

presents logical workflows relevant to its structural analysis.

Core Molecular Structure
Di-p-tolyl sulphide is characterized by a central sulfur atom bonded to two p-tolyl groups.[1]

The molecule is not planar, with the two aromatic rings adopting a non-coplanar orientation

relative to each other.[1] This three-dimensional structure is a critical determinant of its physical

and chemical properties, influencing its packing in the solid state and potential interactions with

other molecules.[1]

Quantitative Molecular Geometry Data
The precise three-dimensional arrangement of atoms in di-p-tolyl sulphide has been

determined by X-ray crystallography. The key structural parameters from this experimental

work are summarized in the table below.
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Parameter Value Source

Crystal System Orthorhombic [2]

Space Group P2₁2₁2₁ [2]

Unit Cell Dimensions
a = 25.07 Å, b = 7.92 Å, c =

5.81 Å
[2]

S-C Bond Length (1) 1.76 Å [2]

S-C Bond Length (2) 1.74 Å [2]

Average S-C Bond Length 1.75 Å [2][3]

C-S-C Bond Angle 109° [2][3]

Dihedral Angle (between

normals to the two aromatic

rings)

56° [2][3]

Experimental Protocols
X-ray Crystallography

The definitive molecular structure of di-p-tolyl sulphide was elucidated using single-crystal X-

ray diffraction. This powerful analytical technique provides precise atomic coordinates, from

which bond lengths, bond angles, and dihedral angles can be calculated.

Methodology Summary:

Crystal Growth: Suitable single crystals of di-p-tolyl sulphide are grown.

Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic

X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The intensities of the

diffracted X-rays were measured visually in the foundational study.[2][3]

Structure Solution: The collected diffraction data is used to solve the phase problem and

generate an initial electron density map of the crystal's unit cell.
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Structure Refinement: The atomic positions and other parameters are refined to achieve the

best possible fit between the observed and calculated diffraction patterns. In the case of di-
p-tolyl sulphide, double-Fourier-series and least-squares procedures were used to refine

the 45 positional parameters of the atoms.[2][3]

Visualized Workflows and Relationships
Experimental Workflow for Structural Determination

The following diagram illustrates the general workflow for determining the molecular structure

of a crystalline compound like di-p-tolyl sulphide using X-ray crystallography.

Experimental workflow for X-ray crystallography.

Logical Relationship between Experimental and Computational Approaches

While specific computational data for di-p-tolyl sulphide is not readily available in the cited

literature, the following diagram illustrates the synergistic relationship between experimental

techniques and theoretical calculations in modern structural chemistry. Experimental data, like

that from X-ray crystallography, provides the benchmark for validating and refining

computational models.

Synergy between experimental and computational methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580934#molecular-geometry-and-conformation-of-
di-p-tolyl-sulphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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